molecular formula C7H8ClNO B137676 3-Aminobenzaldehyde hydrochloride CAS No. 127248-99-1

3-Aminobenzaldehyde hydrochloride

Cat. No. B137676
CAS RN: 127248-99-1
M. Wt: 157.6 g/mol
InChI Key: NEJGVPCLWKFJJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted aminobenzaldehydes is a topic of interest in the provided papers. For instance, the synthesis of 3-amino-5-nitrobenzaldehyde oxime is achieved through the reaction of 3-amino-5-nitrobenzaldehyde phenylhydrazone with an excess of hydroxylamine sulfate . Another paper describes the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one from 2,3,4-trimethoxybenzaldehyde using a methoxy reduction and Knoevenagel reaction . Additionally, two papers discuss the synthesis of 2-amino-3,5-dibromobenzaldehyde, one using a three-step process involving bromination and oxidation , and the other using a reduction of o-nitrobenzaldehyde followed by bromination with N-bromosuccinimide (NBS) . These methods highlight the versatility of synthetic approaches to aminobenzaldehydes and their derivatives.

Molecular Structure Analysis

The molecular structure of aminobenzaldehydes and their derivatives is characterized using various analytical techniques. In the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one, the structure was confirmed by ^1H-NMR, ^13C-NMR, and IR analysis . Similarly, the structure of 2-amino-3,5-dibromobenzaldehyde was characterized by ^1H NMR spectrometry . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 3-aminobenzaldehyde hydrochloride, but they do describe reactions related to the synthesis of similar compounds. For example, the conversion of 3-amino-5-nitrobenzaldehyde oxime into diaryl- and arylnitrofuroxans is mentioned . The Knoevenagel reaction is used in the synthesis of chromenone derivatives , and bromination reactions are key steps in the synthesis of dibromobenzaldehydes . These reactions are indicative of the types of chemical transformations that aminobenzaldehydes can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not extensively detailed. However, the synthesis procedures suggest that these compounds are stable under certain conditions and can be manipulated through various chemical reactions. The optimal conditions for the hydrolysis reaction in the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one, such as pH and temperature, are provided . The yields of the reactions, such as the 81% yield in the oxidation step for 2-amino-3,5-dibromobenzaldehyde , indicate the efficiency of the synthetic methods. These properties are important for the practical application of these compounds in further chemical synthesis and potential industrial processes.

Scientific Research Applications

Redox-neutral Indole Annulation Cascades

Aminobenzaldehydes, including derivatives like 3-aminobenzaldehyde hydrochloride, engage in redox-neutral indole annulation cascades, catalyzed by acids. This method enables the synthesis of complex polycyclic azepinoindoles and related compounds through a condensation/1,5-hydride shift/ring-closure sequence, yielding products with good to excellent efficiencies. These cascades are pivotal for constructing complex molecular architectures in a single step, demonstrating the compound's utility in synthetic organic chemistry (Haibach et al., 2011).

Intramolecular Cycloadditions for Isoindolines

Another significant application involves the thermal reaction of aminobenzaldehydes with N-substituted α-amino acids to form benzoazepine-fused isoindolines via a dearomatization/rearomatization sequence. This process, characterized by intramolecular (3 + 2)-cycloaddition, showcases the role of aminobenzaldehydes in synthesizing novel heterocyclic compounds with potential in medicinal chemistry and materials science (Wales et al., 2019).

Friedländer Synthesis of Quinoline Derivatives

3-Aminobenzaldehyde hydrochloride is also key in the Friedländer synthesis, enabling the creation of 6-bromoquinoline derivatives through condensation with enolizable ketones. These derivatives are important for developing chelating ligands, further applicable in coordination chemistry and material science for their optical properties and potential as emissive materials (Hu et al., 2003).

Synthesis of 2-Aminobenzaldehydes

The compound finds application in the rhodium(III)-catalyzed C–H amidation of aldehydes, leading to 2-aminobenzaldehydes. This process highlights the efficient conversion of simple aldehydes to more complex aminobenzaldehydes, demonstrating its importance in creating intermediates for further chemical synthesis (Liu et al., 2018).

Gold(I)-catalyzed Rearrangement to Aminoquinolines

An innovative application is the gold(I)-catalyzed rearrangement of 2-aminobenzaldehydes with propargyl amines, providing direct access to 3-aminoquinolines. This method represents a novel approach to aminoquinoline synthesis, emphasizing the role of 3-aminobenzaldehyde hydrochloride in developing pharmacologically relevant compounds (Patil et al., 2012).

Safety and Hazards

The safety information available indicates that 3-Aminobenzaldehyde hydrochloride has several hazard statements including H302-H315-H319-H335 . This suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminobenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJGVPCLWKFJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659654
Record name 3-Aminobenzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzaldehyde hydrochloride

CAS RN

127248-99-1
Record name 3-Aminobenzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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